N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a 3-cyano-4,5-dimethylthiophen-2-yl moiety linked via an amide bond to a 4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl group. The structural complexity arises from the combination of a thiophene ring with electron-withdrawing cyano and methyl groups, coupled with a sulfonamide-substituted benzoyl group containing a 3-methylpiperidine substituent.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13-5-4-10-23(12-13)28(25,26)17-8-6-16(7-9-17)19(24)22-20-18(11-21)14(2)15(3)27-20/h6-9,13H,4-5,10,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGCJZUFGCMONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring with cyano and methyl substitutions, alongside a sulfonamide group attached to a benzamide moiety. Its molecular structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H20N4O2S2 |
| Molecular Weight | 368.49 g/mol |
Antimicrobial Activity
Research indicates that thiophene derivatives, including the compound , exhibit significant antimicrobial activity. A study by Mehta et al. demonstrated that various thiophene derivatives showed potent antibacterial effects against strains such as E. coli, P. aeruginosa, and S. aureus. The minimum inhibitory concentrations (MIC) for these compounds were compared to standard antibiotics like ampicillin and ciprofloxacin.
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | E. coli (MIC µg/ml) | S. aureus (MIC µg/ml) | P. aeruginosa (MIC µg/ml) |
|---|---|---|---|
| Compound A | 0.625 | 0.313 | 0.625 |
| Compound B | 0.313 | 0.625 | 0.313 |
| Ciprofloxacin | 0.625 | 0.625 | 0.625 |
The results indicate that the compound may possess comparable or superior antibacterial properties compared to conventional antibiotics, suggesting its potential as a therapeutic agent.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with bacterial enzymes involved in folate synthesis, similar to other sulfonamides.
- Membrane Disruption : The hydrophobic nature of the thiophene ring could facilitate interactions with bacterial membranes, leading to increased permeability and cell lysis.
- Receptor Modulation : The compound may also act on specific receptors in mammalian cells, potentially influencing signaling pathways related to inflammation or infection response.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiophene derivatives in various biological contexts:
- Antimicrobial Efficacy : In a study by Prasad et al., newly synthesized thiophene derivatives were screened for their antibacterial activity against multiple strains, showing significant inhibition against Bacillus subtilis and Staphylococcus aureus.
- Cytotoxicity Assays : Research indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of these compounds in treating infections, with promising results indicating effective bacterial clearance.
Comparison with Similar Compounds
4-((4-Chlorophenyl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide (CAS 941951-21-9)
- Structure: Shares the 3-cyano-4,5-dimethylthiophen-2-yl group but differs in the sulfonamide-linked moiety. Instead of a benzamide, it features a butanamide chain with a 4-chlorophenylsulfonyl group.
- Molecular Formula : C₁₇H₁₇ClN₂O₃S₂ (MW: 396.9 g/mol).
- Key Differences: The absence of the benzamide scaffold and 3-methylpiperidine substituent may reduce steric bulk and alter solubility or target binding compared to the target compound.
N-(4-(Benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 922456-08-4)
- Structure : Retains the 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide core but replaces the thiophen-2-yl group with a 4-(benzofuran-2-yl)thiazol-2-yl substituent.
- Molecular Formula : C₂₄H₂₃N₃O₄S₂ (MW: 481.6 g/mol).
- Key Differences : The benzofuran-thiazole moiety introduces aromaticity and planar rigidity, which could enhance π-π stacking interactions with biological targets. This substitution may also influence metabolic stability compared to the dimethylthiophene group in the target compound .
4-(N-Benzyl-N-ethylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS 896304-96-4)
- Structure: Shares the N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide backbone but replaces the 3-methylpiperidine-sulfonyl group with an N-benzyl-N-ethylsulfamoyl substituent.
- Molecular Formula: Not explicitly provided, but inferred to include a benzyl-ethyl sulfonamide group.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide | Not provided | C₂₃H₂₄N₄O₃S₂ (inferred) | ~464.6 (estimated) | 3-Methylpiperidine-sulfonyl benzamide; dimethylthiophene with cyano group |
| 4-((4-Chlorophenyl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide | 941951-21-9 | C₁₇H₁₇ClN₂O₃S₂ | 396.9 | Butanamide chain; 4-chlorophenylsulfonyl group |
| N-(4-(Benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide | 922456-08-4 | C₂₄H₂₃N₃O₄S₂ | 481.6 | Benzofuran-thiazole substituent; retains piperidine-sulfonyl benzamide |
| 4-(N-Benzyl-N-ethylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | 896304-96-4 | Not fully disclosed | ~450 (estimated) | N-Benzyl-N-ethylsulfamoyl group; dimethylthiophene-cyano benzamide backbone |
Research Implications and Limitations
- Structural Activity Relationships (SAR): The 3-methylpiperidine-sulfonyl group in the target compound may offer a balance between solubility and target affinity compared to bulkier substituents (e.g., benzyl-ethyl in CAS 896304-96-4) . The thiophene-cyano group’s electron-deficient nature could enhance interactions with nucleophilic residues in enzymatic pockets, whereas benzofuran-thiazole (CAS 922456-08-4) might favor hydrophobic binding .
- Data Gaps: No pharmacological or pharmacokinetic data (e.g., IC₅₀, logP) are available in the provided evidence, limiting direct functional comparisons.
Q & A
Q. What are the key steps in synthesizing N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, and what analytical techniques ensure structural fidelity?
- Methodological Answer : Synthesis involves sequential reactions: (1) functionalization of the thiophene core with cyano and methyl groups, (2) sulfonylation of the benzamide moiety using 3-methylpiperidine, and (3) amide coupling. Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C for sulfonylation), and catalysts like HBTU for amide bond formation. Structural confirmation relies on NMR (¹H/¹³C for substituent positions) and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. How is the compound’s purity validated, and what are common impurities encountered during synthesis?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) . Common impurities include unreacted intermediates (e.g., residual thiophene derivatives) or sulfonamide byproducts. Recrystallization in ethanol or dichloromethane improves purity (>95%) .
Q. What preliminary biological assays are recommended for screening this compound’s activity?
- Methodological Answer : Start with MTT assays ( ) for cytotoxicity profiling (IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7). Pair with enzyme inhibition assays (e.g., Bradford protein quantification, ) to test interactions with targets like kinases or proteases. Use concentrations ranging from 1 nM to 100 µM to establish dose-response curves .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this by:
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulations.
- Metabolic profiling : Perform liver microsome assays to identify degradation pathways.
- Pharmacodynamic markers : Track target engagement in vivo using ELISA or Western blotting .
Q. What strategies optimize the compound’s selectivity for a specific biological target?
- Methodological Answer : Employ structure-activity relationship (SAR) studies:
- Systematically modify substituents (e.g., replace 3-methylpiperidine with other amines).
- Use molecular docking (AutoDock Vina) to predict binding affinities.
- Validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
Q. How do structural variations in analogous compounds (e.g., thiophene vs. tetrahydrobenzo[b]thiophene cores) impact activity?
- Methodological Answer : Compare bioactivity data from structural analogs (see table below). For example:
| Compound Core | Key Substituents | Reported Activity | Reference |
|---|---|---|---|
| Thiophene (target compound) | 3-Cyano, 4,5-dimethyl | Anticancer (IC₅₀ = 2.1 µM) | |
| Tetrahydrobenzo[b]thiophene | 3-Cyano, 4,5,6,7-tetrahydro | Anti-inflammatory (IC₅₀ = 8.7 µM) |
- The saturated tetrahydrobenzo[b]thiophene core reduces planarity, decreasing membrane permeability but enhancing target specificity .
Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer :
- Xenograft models : Implant human cancer cells (e.g., HT-29 colorectal) into immunodeficient mice; administer compound orally (10–50 mg/kg) for 4 weeks.
- PK/PD studies : Measure plasma half-life via LC-MS/MS and correlate with tumor volume reduction.
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
